4-Anilino-4-(4-bromophenyl)butan-2-one
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Overview
Description
4-Anilino-4-(4-bromophenyl)butan-2-one is a chemical compound with the molecular formula C16H16BrNO It is characterized by the presence of an aniline group and a bromophenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-4-(4-bromophenyl)butan-2-one typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-4-(4-bromophenyl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Anilino-4-(4-bromophenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Anilino-4-(4-bromophenyl)butan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-4-phenyl-2-butanone: This compound is structurally similar but lacks the bromine atom.
4-Anilino-N-phenethylpiperidine: Another related compound with a different backbone structure.
Uniqueness
4-Anilino-4-(4-bromophenyl)butan-2-one is unique due to the presence of both an aniline group and a bromophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113360-53-5 |
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Molecular Formula |
C16H16BrNO |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
4-anilino-4-(4-bromophenyl)butan-2-one |
InChI |
InChI=1S/C16H16BrNO/c1-12(19)11-16(13-7-9-14(17)10-8-13)18-15-5-3-2-4-6-15/h2-10,16,18H,11H2,1H3 |
InChI Key |
PWHPKMXSBNPHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)Br)NC2=CC=CC=C2 |
Origin of Product |
United States |
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